N-(3,4-dimethoxyphenyl)morpholine-4-carboxamide N-(3,4-dimethoxyphenyl)morpholine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 500892-98-8
VCID: VC4952353
InChI: InChI=1S/C13H18N2O4/c1-17-11-4-3-10(9-12(11)18-2)14-13(16)15-5-7-19-8-6-15/h3-4,9H,5-8H2,1-2H3,(H,14,16)
SMILES: COC1=C(C=C(C=C1)NC(=O)N2CCOCC2)OC
Molecular Formula: C13H18N2O4
Molecular Weight: 266.297

N-(3,4-dimethoxyphenyl)morpholine-4-carboxamide

CAS No.: 500892-98-8

Cat. No.: VC4952353

Molecular Formula: C13H18N2O4

Molecular Weight: 266.297

* For research use only. Not for human or veterinary use.

N-(3,4-dimethoxyphenyl)morpholine-4-carboxamide - 500892-98-8

Specification

CAS No. 500892-98-8
Molecular Formula C13H18N2O4
Molecular Weight 266.297
IUPAC Name N-(3,4-dimethoxyphenyl)morpholine-4-carboxamide
Standard InChI InChI=1S/C13H18N2O4/c1-17-11-4-3-10(9-12(11)18-2)14-13(16)15-5-7-19-8-6-15/h3-4,9H,5-8H2,1-2H3,(H,14,16)
Standard InChI Key HROOPCUVLMSUEF-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)NC(=O)N2CCOCC2)OC

Introduction

Chemical Identity and Structural Analysis

Molecular Characterization

N-(3,4-Dimethoxyphenyl)morpholine-4-carboxamide belongs to the class of aryl morpholine carboxamides. Its IUPAC name, N-(3,4-dimethoxyphenyl)morpholine-4-carboxamide, reflects the substitution pattern on the phenyl ring and the carboxamide linkage to the morpholine heterocycle. Key identifiers include:

PropertyValue
CAS No.500892-98-8
Molecular FormulaC13H18N2O4\text{C}_{13}\text{H}_{18}\text{N}_2\text{O}_4
Molecular Weight266.297 g/mol
SMILESCOC1=C(C=C(C=C1)NC(=O)N2CCOCC2)OC
InChIKeyHROOPCUVLMSUEF-UHFFFAOYSA-N

The compound’s structure combines a morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) and a 3,4-dimethoxyphenyl group, which introduces steric and electronic effects that may influence binding to biological targets.

Synthesis and Preparation

Challenges in Optimization

  • Steric Hindrance: The ortho-methoxy group on the phenyl ring may slow nucleophilic attack by the aniline.

  • Purification: Polar byproducts (e.g., urea derivatives from carbodiimide reagents) require chromatographic separation.

  • Yield: Unreported for this specific compound, but analogous reactions typically achieve 50–70% yields.

Physicochemical Properties

Solubility and Stability

PropertyValue/Description
Aqueous SolubilityNot experimentally determined
Thermal StabilityLikely stable below 200°C (decomposition of morpholine rings occurs at higher temperatures).
PhotostabilityMethoxy groups may confer resistance to UV-induced degradation.

Crystallography and Solid-State Behavior

No single-crystal X-ray data are available. Powder diffraction patterns would aid in polymorph identification, critical for pharmaceutical formulation.

Future Research Directions

Priority Investigations

  • Synthetic Route Optimization: Screen coupling reagents (e.g., HATU vs. EDC) to improve yield.

  • In Vitro Screening: Prioritize kinase panels and GPCR binding assays.

  • ADMET Profiling: Assess metabolic stability in liver microsomes and plasma protein binding.

Structural Modifications

  • Methoxy Replacement: Substitute with halogens or methyl groups to modulate electronic effects.

  • Morpholine Isosteres: Replace morpholine with piperazine or thiomorpholine to alter solubility and target engagement.

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